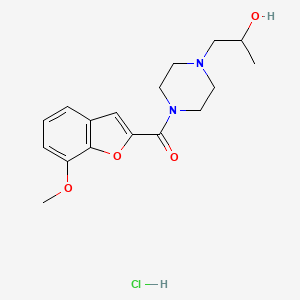
4-Bromo-1-ethynyl-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-1-ethynyl-2-methoxybenzene” is a chemical compound with the molecular formula C9H7BrO . It is related to “4-Ethynylanisole”, which is known to form the corresponding propargyl aldehyde in good yield directly from DMF-dimethyl acetal without the need for making an acetylide salt .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” often involves electrophilic aromatic substitution . The general mechanism involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzene ring substituted with a bromine atom, an ethynyl group, and a methoxy group . The exact positions of these substituents on the benzene ring can be determined by various spectroscopic techniques.Chemical Reactions Analysis
Benzene derivatives like “this compound” can undergo various chemical reactions. One of the most common reactions is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the benzene ring . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is approximately 231.09 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Aplicaciones Científicas De Investigación
High-Yield Synthesis and Polymer Applications
A study by Miura et al. (1999) focused on the high-yield synthesis of functionalized alkoxyamine initiators, showing the potential of derivatives of 4-Bromo-1-ethynyl-2-methoxybenzene in the controlled block copolymerization processes. This research demonstrates the compound's role in developing polymers with specific properties, such as end-functionalized poly(butadiene) and poly(D3)-block-polymers, indicating its utility in material science and engineering applications Miura et al., 1999.
Environmental Chemistry and Marine Troposphere
Führer and Ballschmiter (1998) explored the presence of bromochloromethoxybenzenes, including compounds similar to this compound, in the marine troposphere of the Atlantic Ocean. Their findings suggest a mixed biogenic and anthropogenic origin for these compounds, highlighting their environmental impact and the importance of understanding their atmospheric distribution and transformations Führer & Ballschmiter, 1998.
Thermochemical Studies and Molecular Properties
Research by Varfolomeev et al. (2010) on the thermochemistry and calorimetry of methoxyphenols and dimethoxybenzenes, which include structural analogs of this compound, sheds light on the molecular properties that influence their biological and chemical behavior. This work underscores the importance of understanding the thermochemical properties of such compounds for their application in designing antioxidants and other biologically active molecules Varfolomeev et al., 2010.
Photovoltaic Performance in Polymer Solar Cells
A study by Jin et al. (2016) on the synthesis of derivatives of this compound for use as electron acceptors in polymer solar cells (PSCs) illustrates the compound's potential in enhancing the efficiency of renewable energy technologies. The research indicates that modified derivatives can lead to higher power conversion efficiency and better performance of PSCs Jin et al., 2016.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-1-ethynyl-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-3-7-4-5-8(10)6-9(7)11-2/h1,4-6H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBRFLMQFJRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B2737753.png)
![(3aS,7aR)-1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine](/img/structure/B2737754.png)
![9-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2737755.png)

![5-Bromo-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2737758.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2737759.png)
![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737768.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)
![{2-[(2-Chloro-4-fluorophenyl)methoxy]phenyl}boronic acid](/img/structure/B2737771.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)
![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)